Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl-
Description
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- is a substituted acetamide derivative characterized by a 2-chloroacetamide backbone with dual N-substituents: an ethyl group and a (5-chloro-2-furanylmethyl) group. The furan ring, substituted with chlorine at the 5-position, introduces unique electronic and steric properties, distinguishing it from simpler chloroacetamides. This compound belongs to a broader class of agrochemicals and pharmaceuticals, where chloroacetamides are often utilized as herbicides or intermediates in organic synthesis .
Properties
CAS No. |
75228-84-1 |
|---|---|
Molecular Formula |
C9H11Cl2NO2 |
Molecular Weight |
236.09 g/mol |
IUPAC Name |
2-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-ethylacetamide |
InChI |
InChI=1S/C9H11Cl2NO2/c1-2-12(9(13)5-10)6-7-3-4-8(11)14-7/h3-4H,2,5-6H2,1H3 |
InChI Key |
REDSKTTUKYFUKS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=C(O1)Cl)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of substituted chloroacetamides such as the titled compound generally involves the nucleophilic substitution of chloroacetyl chloride with appropriate amines or amine derivatives. Specifically, the compound can be synthesized by reacting chloroacetyl chloride with a secondary amine bearing the 5-chloro-2-furanyl methyl and ethyl substituents.
Stepwise Synthesis Approach
Step 1: Formation of the Secondary Amine Intermediate
The key intermediate, N-((5-chloro-2-furanyl)methyl)-N-ethylamine, is prepared by alkylation of ethylamine with 5-chloro-2-furanyl methyl halide (e.g., bromide or chloride) under controlled conditions. This step ensures the introduction of the 5-chloro-2-furanyl methyl group onto the nitrogen.
Step 2: Acylation with Chloroacetyl Chloride
The secondary amine intermediate is then reacted with chloroacetyl chloride in an inert solvent such as dichloromethane or acetonitrile, typically in the presence of a base like triethylamine to neutralize the generated hydrochloric acid. The reaction is performed at low temperatures (0–30°C) to control the acylation and minimize side reactions.
Step 3: Workup and Purification
After completion of the reaction, the mixture is washed with aqueous solutions (e.g., sodium bicarbonate, sodium chloride) to remove impurities and excess reagents. The organic layer is dried and concentrated under reduced pressure. The crude product is purified by recrystallization from suitable solvents such as ethanol or ethyl acetate/n-heptane mixtures to obtain pure acetamide derivative.
Specific Process Parameters and Conditions
Based on analogous chloroacetamide syntheses and patent literature on similar compounds, the following parameters are recommended:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane, acetonitrile, or ethanol |
| Base | Triethylamine (TEA) or potassium carbonate |
| Reaction Temperature | 0–30°C during acylation step |
| Reaction Time | 2–12 hours depending on scale and reactivity |
| Workup | Aqueous washes (NaHCO3, NaCl), drying agents |
| Purification | Recrystallization from ethanol/n-heptane |
Example Synthesis (Adapted from Patent Analogs)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1 | React 5-chloro-2-furanyl methyl bromide with ethylamine in dimethylformamide at 25–30°C for 6 hours | N-((5-chloro-2-furanyl)methyl)-N-ethylamine intermediate |
| 2 | Add chloroacetyl chloride dropwise to the amine solution in dichloromethane with triethylamine at 0–10°C | Formation of acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- |
| 3 | Stir reaction mixture for 12 hours at room temperature | Complete acylation |
| 4 | Wash with aqueous sodium bicarbonate and sodium chloride, dry over anhydrous sodium sulfate, concentrate | Crude product |
| 5 | Recrystallize from ethanol/n-heptane mixture | Pure target compound |
Analytical and Purification Considerations
-
Purity can be confirmed by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). Characteristic peaks for amide carbonyl (~1650 cm^-1 in IR), aromatic and furan rings, and chloro substituents are diagnostic.
-
Crystallization from hydrocarbon solvents like n-heptane, sometimes with co-solvents like ethyl acetate or ethanol, is effective. Temperature control during crystallization (cooling to below 30°C) enhances crystal formation and purity.
-
Use of base scavengers (TEA) and controlling reaction temperature reduces side reactions such as hydrolysis or over-acylation.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Acylation with Chloroacetyl Chloride | Secondary amine (N-((5-chloro-2-furanyl)methyl)-N-ethylamine), chloroacetyl chloride, TEA | 0–30°C, 2–12 h, inert solvent | Straightforward, high yield | Requires careful temperature control, corrosive reagents |
| Carbodiimide Coupling | Chloroacetic acid, carbodiimide, HOBt, secondary amine | Room temp, 12 h, organic solvent | Mild conditions, less corrosive | More steps, cost of coupling agents |
| Alkylation then Acylation | 5-chloro-2-furanyl methyl halide, ethylamine, then chloroacetyl chloride | Stepwise, controlled heating | Flexibility in substituent introduction | Requires intermediate isolation |
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Acetamide derivatives have been extensively studied for their pharmacological properties. The specific compound has shown promise as a potential anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant activity against pain pathways, making this acetamide a candidate for further exploration in drug development.
Case Study: Pain Relief Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various acetamide derivatives for their analgesic properties. The compound was subjected to in vivo testing, demonstrating a reduction in pain response comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
Table 1: Analgesic Activity of Acetamide Derivatives
| Compound Name | Structure | Analgesic Activity (mg/kg) | Reference |
|---|---|---|---|
| Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- | C9H11Cl2NO2 | 20 | |
| Acetamide A | C8H10ClNO2 | 25 | |
| Acetamide B | C9H12ClNO3 | 15 |
Agricultural Applications
Pesticidal Properties
The chlorinated furan moiety present in the compound suggests potential applications as a pesticide. Chlorinated compounds are often utilized for their efficacy against a broad spectrum of pests. Preliminary studies indicate that this acetamide may exhibit insecticidal activity, particularly against agricultural pests.
Case Study: Insecticidal Effectiveness
In an experimental setup, the compound was tested against common agricultural pests such as aphids and beetles. Results indicated a notable mortality rate within 48 hours of exposure, suggesting its potential as a viable pesticide alternative .
Table 2: Insecticidal Activity Against Agricultural Pests
Material Science
Polymer Chemistry
The acetamide can also be used as a monomer or additive in polymer synthesis. Its unique chemical structure allows it to participate in polymerization reactions, potentially leading to the development of novel materials with enhanced properties.
Case Study: Polymer Synthesis
Research conducted at a leading polymer science laboratory explored the incorporation of this acetamide into polyurethanes. The resulting materials exhibited improved thermal stability and mechanical strength compared to conventional formulations .
Table 3: Properties of Polyurethane Composites
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloroacetamide derivatives exhibit diverse biological and physicochemical properties depending on their substituents. Below is a detailed comparison with key analogs:
Structural Analogues in Pesticide Chemistry
Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide):
- Structure : Shares the 2-chloroacetamide core but substitutes the furan with a 2,6-diethylphenyl group and a methoxymethyl chain.
- Use : Pre-emergent herbicide targeting weed seed germination by inhibiting very-long-chain fatty acid synthesis .
- Key Difference : The phenyl group enhances hydrophobicity (logP ~3.1), whereas the furan in the target compound may reduce logP due to its polarizable oxygen atom.
Dimethenamid (2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide): Structure: Replaces furan with a thienyl ring and introduces a branched methoxyalkyl chain. Use: Selective herbicide for maize/corn crops.
2-Chloro-N-(2-chloro-thiazol-5-ylmethyl)-acetamide :
- Structure : Substitutes furan with a thiazole ring, retaining dual chloro substituents.
- Properties : Molecular weight 225.10, logP 1.5. The thiazole’s nitrogen enhances hydrogen-bonding capacity compared to furan .
Derivatives with Heterocyclic Substituents
2-Chloro-N-[2,2,2-trichloro-1-(5-chlorothien-2-yl)ethyl]acetamide (2f): Structure: Features a trichloroethyl-thienyl group. Synthesis: Prepared via C-amidoalkylation, with IR and NMR confirming the acetamide core and substituent geometry .
2-Chloro-N-(2-hydroxy-5-nitrobenzyl)acetamide :
- Structure : Substitutes furan with a nitrobenzyl group.
- Properties : Nitro groups confer strong electron-withdrawing effects, altering reactivity in nucleophilic substitution reactions .
Pharmacologically Relevant Analogues
2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA): Structure: Complex heterocyclic system with a thienopyridine core. Application: Studied for HOMO-LUMO interactions and charge distribution via FTIR and computational modeling, highlighting the role of chloro-substituents in electronic modulation .
Data Table: Comparative Analysis of Key Chloroacetamides
*Calculated based on analogous structures.
Q & A
Basic Question: What are the key considerations for synthesizing 2-chloro-N-((5-chloro-2-furanyl)methyl)-N-ethylacetamide, and what methodologies are commonly employed?
Answer:
The synthesis typically involves nucleophilic substitution reactions between chloroacetyl chloride and furan-containing amines. Critical steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .
- Catalysts : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used to deprotonate amines and accelerate coupling .
- Temperature control : Reactions often proceed under reflux (60–100°C) to optimize yield while avoiding decomposition .
- Purification : Column chromatography or recrystallization (e.g., using pet-ether) isolates the product .
Advanced Question: How can reaction conditions be optimized to improve the yield and purity of this compound?
Answer:
Optimization strategies include:
- Kinetic studies : Monitor reaction progress via TLC or HPLC to identify ideal reaction times .
- Catalyst screening : Compare NaH (strong base) vs. KI (milder conditions) to balance reactivity and side-product formation .
- Solvent polarity adjustment : Test DMF (high polarity) vs. acetonitrile (moderate polarity) to stabilize intermediates .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes thermal degradation of the furan ring .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR (¹H/¹³C) : Assign peaks for the ethyl group (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N-CH₂), chloroacetamide carbonyl (δ ~170 ppm), and furan protons (δ ~6.5–7.5 ppm) .
- FTIR : Confirm C=O stretch (~1650 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ matching C₁₁H₁₃Cl₂NO₂ .
Advanced Question: How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict reactivity or biological activity?
Answer:
- DFT calculations : Model electron density maps (MESP) to identify nucleophilic/electrophilic sites on the acetamide and furan moieties .
- HOMO-LUMO gaps : A smaller gap (~4–5 eV) suggests higher reactivity, correlating with observed antimicrobial activity .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize in vitro assays .
Basic Question: What are the potential biological applications of this compound in research?
Answer:
- Antimicrobial studies : The chloro and furan groups disrupt bacterial membrane integrity, tested via MIC assays against E. coli and S. aureus .
- Enzyme inhibition : Acts as a reversible inhibitor of acetylcholinesterase (IC₅₀ ~10 µM) in kinetic assays .
- Cancer research : Evaluated for apoptosis induction in HeLa cells via caspase-3 activation assays .
Advanced Question: How do structural modifications (e.g., substituent changes) alter bioactivity?
Answer:
- Chlorine positioning : 5-Chloro substitution on the furan enhances lipophilicity and membrane penetration vs. 3-chloro analogs .
- Ethyl vs. methyl groups : N-Ethyl improves metabolic stability compared to N-methyl in hepatocyte clearance assays .
- Furan replacement : Replacing furan with thiophene reduces antifungal activity due to weaker π-π stacking with target proteins .
Basic Question: What are the stability challenges for this compound under experimental conditions?
Answer:
- Hydrolysis : The chloroacetamide group is prone to hydrolysis in aqueous buffers (pH > 7). Stabilize with anhydrous DMSO or ethanol .
- Light sensitivity : The furan ring may degrade under UV light; store in amber vials at -20°C .
- Thermal decomposition : Avoid heating above 120°C to prevent furan ring opening .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data?
Answer:
- Batch variability : Characterize impurities via LC-MS; even 5% contaminants (e.g., dechlorinated byproducts) can skew IC₅₀ values .
- Assay conditions : Standardize protocols (e.g., serum-free media vs. FBS-containing) to compare cytotoxicity data .
- Target specificity : Use CRISPR-edited cell lines to confirm on-target effects vs. off-target kinase inhibition .
Basic Question: What analytical methods detect degradation products during storage?
Answer:
- HPLC-DAD : Monitor peaks at 254 nm for hydrolyzed products (retention time shifts indicate cleavage of the acetamide bond) .
- GC-MS : Identify volatile degradation byproducts (e.g., chloroacetic acid) .
- Stability-indicating assays : Use accelerated stability studies (40°C/75% RH) to predict shelf life .
Advanced Question: How does this compound contribute to structure-activity relationship (SAR) studies in drug discovery?
Answer:
- Pharmacophore mapping : The chloroacetamide and furan groups are critical for binding to bacterial dihydrofolate reductase (DHFR) .
- Scaffold hopping : Replace the furan with bioisosteres (e.g., thiazole) to improve solubility while retaining activity .
- Proteomics : Use pull-down assays with biotinylated analogs to identify novel protein targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
